molecular formula C8H10ClF2N B15298743 3-(Difluoromethyl)-4-methylaniline hydrochloride

3-(Difluoromethyl)-4-methylaniline hydrochloride

Cat. No.: B15298743
M. Wt: 193.62 g/mol
InChI Key: KZRTTWLYIVXHHK-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-methylaniline hydrochloride is a chemical compound that features a difluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-methylaniline hydrochloride typically involves the introduction of the difluoromethyl group to the aniline ring. One common method is the reaction of 4-methylaniline with a difluoromethylating agent under controlled conditions. This process often requires the use of catalysts and specific reaction conditions to ensure the selective introduction of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which are optimized for efficiency and yield. These processes often utilize advanced catalytic systems and continuous flow reactors to achieve high throughput and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-(Difluoromethyl)-4-methylaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-4-methylaniline hydrochloride
  • 3-(Chloromethyl)-4-methylaniline hydrochloride
  • 3-(Bromomethyl)-4-methylaniline hydrochloride

Uniqueness

3-(Difluoromethyl)-4-methylaniline hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and biological activity compared to its analogs .

Properties

Molecular Formula

C8H10ClF2N

Molecular Weight

193.62 g/mol

IUPAC Name

3-(difluoromethyl)-4-methylaniline;hydrochloride

InChI

InChI=1S/C8H9F2N.ClH/c1-5-2-3-6(11)4-7(5)8(9)10;/h2-4,8H,11H2,1H3;1H

InChI Key

KZRTTWLYIVXHHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(F)F.Cl

Origin of Product

United States

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